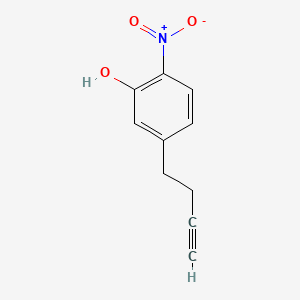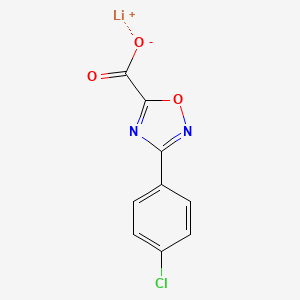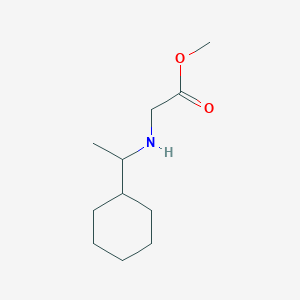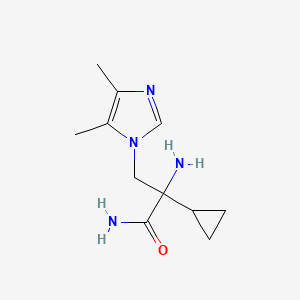
5-(But-3-yn-1-yl)-2-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(But-3-yn-1-yl)-2-nitrophenol: is an organic compound characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a benzene ring, along with a but-3-yn-1-yl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(But-3-yn-1-yl)-2-nitrophenol typically involves the nitration of a precursor phenol compound followed by the introduction of the but-3-yn-1-yl group. One common method is the nitration of 2-hydroxyphenylacetylene, which can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrophenol can then undergo a coupling reaction with but-3-yn-1-yl bromide in the presence of a base such as potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions: 5-(But-3-yn-1-yl)-2-nitrophenol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides (e.g., methyl iodide) in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Aminophenol derivatives.
Substitution: Alkylated phenol derivatives.
科学研究应用
Chemistry: 5-(But-3-yn-1-yl)-2-nitrophenol is used as a building block in organic synthesis
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and hydroxyl groups. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its nitro group can be modified to create compounds with antimicrobial or anticancer properties.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its reactivity allows for the creation of materials with specific properties, such as enhanced stability or conductivity.
作用机制
The mechanism of action of 5-(But-3-yn-1-yl)-2-nitrophenol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with target molecules, influencing their activity and stability. Additionally, the but-3-yn-1-yl group can participate in covalent bonding with nucleophiles, further modulating the compound’s effects.
相似化合物的比较
2-Nitrophenol: Lacks the but-3-yn-1-yl group, making it less versatile in synthetic applications.
4-Nitrophenol: Similar nitro and hydroxyl groups but different substitution pattern, leading to different reactivity.
5-(But-3-yn-1-yl)-2-aminophenol: Similar structure but with an amino group instead of a nitro group, resulting in different chemical and biological properties.
Uniqueness: 5-(But-3-yn-1-yl)-2-nitrophenol is unique due to the presence of both the nitro and but-3-yn-1-yl groups, which impart distinct reactivity and potential applications. Its ability to undergo various chemical transformations and its potential use in diverse fields make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C10H9NO3 |
|---|---|
分子量 |
191.18 g/mol |
IUPAC 名称 |
5-but-3-ynyl-2-nitrophenol |
InChI |
InChI=1S/C10H9NO3/c1-2-3-4-8-5-6-9(11(13)14)10(12)7-8/h1,5-7,12H,3-4H2 |
InChI 键 |
IAEDPJPMSBTXTM-UHFFFAOYSA-N |
规范 SMILES |
C#CCCC1=CC(=C(C=C1)[N+](=O)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-Methyl-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride](/img/structure/B13476176.png)




![Tert-butyl 1,1-difluoro-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B13476193.png)

![tert-butyl N-{3-[(4-aminobutyl)(methyl)amino]propyl}carbamate](/img/structure/B13476218.png)



![9-(Bromomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B13476240.png)
